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molecular formula C9H10S2 B8396879 Phenylethyl dithiocarboxylic acid

Phenylethyl dithiocarboxylic acid

Cat. No. B8396879
M. Wt: 182.3 g/mol
InChI Key: JWUDANXWFVKRQT-UHFFFAOYSA-N
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Patent
US08796386B2

Procedure details

The inside of a 100 ml three-necked round-bottom flask, to which a dropping funnel is connected, was replaced with nitrogen, then a 1.0M diethyl ether solution (22 ml) of benzyl magnesium chloride was added and the mixture was cooled in an ice bath to 0° C. To this, carbon disulfide (1.32 ml) was dropped from a dropping funnel over 10 minutes, then the mixture was stirred at 0° C. for 4.5 hours. Thereafter, 30 ml of water was added, the mixture was returned to room temperature, the mixture was then washed with diethyl ether (total 100 ml) 2 times. Diethyl ether (50 ml) and 30% HCl (5 ml) were added and the product was extracted from the organic layer. Thereafter, the product was washed with water (total 150 ml) 3 times. The diethyl ether layer was concentrated to obtain phenylethyl dithiocarboxylic acid (1.86 g).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](OCC)C.[CH2:6]([Mg]Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:15](=[S:17])=[S:16]>O>[C:7]1([CH2:6][CH2:1][C:15]([SH:17])=[S:16])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Step Two
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of a 100 ml three-necked round-bottom flask, to which a dropping funnel is connected
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
WASH
Type
WASH
Details
the mixture was then washed with diethyl ether (total 100 ml) 2 times
ADDITION
Type
ADDITION
Details
Diethyl ether (50 ml) and 30% HCl (5 ml) were added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted from the organic layer
WASH
Type
WASH
Details
Thereafter, the product was washed with water (total 150 ml) 3 times
CONCENTRATION
Type
CONCENTRATION
Details
The diethyl ether layer was concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=S)S
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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